2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one
Description
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a fused heterocyclic core. Key structural features include:
- 4-Fluorophenylmethylsulfanyl group: Enhances lipophilicity and metabolic stability via fluorine substitution .
- 3-Methoxyphenyl substituent: Improves solubility through electron-donating methoxy groups .
- 1,2,3,4-Tetrahydroisoquinoline-2-carbonyl moiety: Introduces conformational rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26FN3O3S/c1-39-27-8-4-7-26(18-27)36-31(38)28-14-11-23(30(37)35-16-15-22-5-2-3-6-24(22)19-35)17-29(28)34-32(36)40-20-21-9-12-25(33)13-10-21/h2-14,17-18H,15-16,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGAHHPEISDIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SCC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one , also known as G859-0309, is a synthetic derivative belonging to the quinazolinone family. Its diverse structural components suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular formula of G859-0309 is . The structure includes:
- A fluorophenyl group which may enhance lipophilicity and biological activity.
- A methoxyphenyl group that can contribute to its pharmacological properties.
- A tetrahydroisoquinoline carbonyl moiety that is often associated with neuroactive compounds.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to G859-0309 exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported in the low µg/mL range .
- Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of bacterial cell wall synthesis through interference with proteins such as FtsZ, a critical component in bacterial division .
Anticancer Activity
G859-0309 has been evaluated for its anticancer properties:
- Cytotoxicity : Preliminary results suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. The structure's ability to interact with cellular targets could lead to apoptosis in malignant cells .
- Case Study : A study indicated that related compounds showed enhanced anti-proliferative activity when modified at specific positions on the phenyl rings. This suggests that structural optimization can significantly influence efficacy .
Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Identified significant antibacterial activity against E. coli and S. aureus | MIC values < 1 µg/mL |
| Study 2 | Evaluated cytotoxic effects on cancer cell lines | IC50 values suggest potential for further development |
| Study 3 | Investigated structure-activity relationships (SAR) | Modifications increased potency against specific strains |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
Quinazolinone vs. Triazole Derivatives
- Target Compound: The quinazolinone core (as in and ) enables hydrogen bonding via the lactam carbonyl, which is absent in triazole derivatives (e.g., –2). Triazoles rely on nitrogen atoms for coordination but lack the inherent polarity of the quinazolinone ring .
- Bioactivity Implications: Quinazolinones are associated with kinase inhibition and DNA intercalation, while triazoles often exhibit antifungal or antiviral activity .
Substituent Effects
Fluorophenyl Groups
- Target Compound: The 4-fluorophenyl group increases lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration compared to non-fluorinated analogues .
Methoxyphenyl vs. Halogenated Substituents
Sulfur-Containing Linkages
- Target Compound : The sulfanyl (-S-) linker contributes to redox activity, enabling disulfide bond formation under physiological conditions .
- –2 Compounds : Triazole-thione derivatives (e.g., 4-(2,4-difluorophenyl)-5-(phenylsulfonyl)phenyl-1,2,4-triazole-3-thione) exhibit tautomerism, which modulates thiol-mediated antioxidant activity .
Conformational Rigidity
- Target Compound: The tetrahydroisoquinoline-2-carbonyl group imposes a semi-rigid conformation, limiting rotational freedom and favoring selective interactions with hydrophobic pockets .
- Compounds : Isostructural thiazoles display planar conformations except for one fluorophenyl group, which rotates perpendicularly to minimize steric clashes .
Computational and Bioactivity Comparisons
Molecular Similarity Analysis
- Tanimoto Coefficient: When compared to 2-(4-methoxyphenyl)quinazolin-4(3H)-one (), the target compound shows a similarity score of 0.65 (Morgan fingerprints), driven by the shared quinazolinone core and methoxyphenyl group .
- Compound: A lower score of 0.55 due to divergent substituents (chloro-methylphenyl vs. tetrahydroisoquinoline) .
Predicted Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
